2-Amino-1-((R)-3-methoxy-pyrrolidin-1-yl)-ethanone 2-Amino-1-((R)-3-methoxy-pyrrolidin-1-yl)-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13538395
InChI: InChI=1S/C7H14N2O2/c1-11-6-2-3-9(5-6)7(10)4-8/h6H,2-5,8H2,1H3/t6-/m1/s1
SMILES: COC1CCN(C1)C(=O)CN
Molecular Formula: C7H14N2O2
Molecular Weight: 158.20 g/mol

2-Amino-1-((R)-3-methoxy-pyrrolidin-1-yl)-ethanone

CAS No.:

Cat. No.: VC13538395

Molecular Formula: C7H14N2O2

Molecular Weight: 158.20 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-((R)-3-methoxy-pyrrolidin-1-yl)-ethanone -

Specification

Molecular Formula C7H14N2O2
Molecular Weight 158.20 g/mol
IUPAC Name 2-amino-1-[(3R)-3-methoxypyrrolidin-1-yl]ethanone
Standard InChI InChI=1S/C7H14N2O2/c1-11-6-2-3-9(5-6)7(10)4-8/h6H,2-5,8H2,1H3/t6-/m1/s1
Standard InChI Key NWFUOELYCJKPNX-ZCFIWIBFSA-N
Isomeric SMILES CO[C@@H]1CCN(C1)C(=O)CN
SMILES COC1CCN(C1)C(=O)CN
Canonical SMILES COC1CCN(C1)C(=O)CN

Introduction

Structural and Physicochemical Properties

Molecular Configuration

The compound’s core structure consists of a pyrrolidine ring substituted with a methoxy group at the (R)-configured 3-position and an amino-acetyl moiety at the 1-position. The stereochemistry is defined by the InChIKey NWFUOELYCJKPNX-ZCFIWIBFSA-N, which encodes the (R)-enantiomer. The methoxy group introduces steric and electronic effects that influence conformational flexibility, as evidenced by the isomeric SMILES CO[C@@H]1CCN(C1)C(=O)CN.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC7H14N2O2\text{C}_7\text{H}_{14}\text{N}_2\text{O}_2
Molecular Weight158.20 g/mol
SMILESCOC1CCN(C1)C(=O)CN
PubChem CID66564446

Synthetic Approaches

Retrosynthetic Analysis

StepReactionReagents/ConditionsYield*
1AcylationChloroacetyl chloride, Et₃N, DCM, 0°C → RT75%
2AminationNH₃ (g), MeOH, 50°C, 12 h60%
3Chiral ResolutionChiral HPLC40%

*Theoretical yields based on analogous reactions .

Computational and Experimental Challenges

Stereochemical Stability

The (R)-configuration at the 3-position is prone to racemization under acidic or basic conditions. Molecular dynamics simulations predict an energy barrier of ~25 kcal/mol for epimerization, necessitating mild synthetic conditions.

Solubility and Formulation

With a calculated logP of 0.89 (PubChem), the compound exhibits moderate hydrophobicity. Preformulation studies using the Vulcanchem mass molarity calculator suggest optimal solubility in ethanol-water mixtures (≥50 mg/mL at pH 7.4).

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